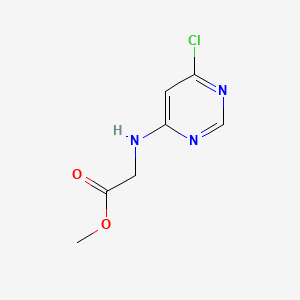

Methyl (6-chloropyrimidin-4-yl)glycinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(6-chloropyrimidin-4-yl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-13-7(12)3-9-6-2-5(8)10-4-11-6/h2,4H,3H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNLKIOVRIFRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001227346 | |

| Record name | Glycine, N-(6-chloro-4-pyrimidinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086386-57-3 | |

| Record name | Glycine, N-(6-chloro-4-pyrimidinyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086386-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-(6-chloro-4-pyrimidinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Methyl 6 Chloropyrimidin 4 Yl Glycinate

Direct Synthesis Strategies

Direct synthesis strategies for Methyl (6-chloropyrimidin-4-yl)glycinate primarily involve the sequential or convergent formation of the key ester and carbon-nitrogen bonds. These methods are foundational in organic synthesis and offer reliable routes to the target compound.

Esterification Protocols for Glycinate (B8599266) Precursors

The formation of the methyl ester functional group is a critical step that can be approached in two primary ways: either by esterifying a pre-existing (6-chloropyrimidin-4-yl)glycine molecule or by using methyl glycinate as a building block.

If the synthesis starts with (6-chloropyrimidin-4-yl)glycine, standard esterification methods can be employed. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This equilibrium-driven process is typically pushed toward the product by using a large excess of methanol, which also serves as the solvent.

Alternative methods offering milder conditions and often higher yields include the use of diazomethane (B1218177) or reagents like methyl iodide in the presence of a non-nucleophilic base (e.g., cesium carbonate). While highly efficient, the toxicity and explosive nature of diazomethane limit its use to smaller-scale applications. Another effective approach is the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for reaction with methanol.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyrimidine (B1678525) Cores

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for the synthesis of this compound. This pathway involves the reaction of a dihalogenated pyrimidine, typically 4,6-dichloropyrimidine (B16783), with methyl glycinate. The pyrimidine ring, being electron-deficient due to the two nitrogen atoms, is highly activated towards nucleophilic attack.

The reaction proceeds via an addition-elimination mechanism, where the amine group of methyl glycinate attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequently, the chloride ion is eliminated, restoring aromaticity and yielding the final product.

Regioselectivity: In the case of 4,6-dichloropyrimidine, the two chlorine atoms are chemically equivalent. However, in substituted dichloropyrimidines, the regioselectivity of the substitution is a critical factor. Generally, the C4 and C6 positions on the pyrimidine ring are more susceptible to nucleophilic attack than the C2 position. stackexchange.com The presence of other electron-withdrawing or donating groups on the ring can influence the site of substitution. wuxiapptec.comlibretexts.org For instance, studies on 2,4-dichloropyrimidines show that substitution usually occurs selectively at the C4 position. wuxiapptec.com

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, and in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) to neutralize the HCl generated during the reaction. mdpi.comnih.gov

A study on the interaction of 4,6-dichloropyrimidine-5-carbaldehyde (B460487) with glycine (B1666218) esters found that the reaction leads to N-(5-formylpyrimidin-4-yl)glycinate derivatives, demonstrating the viability of this SNAr approach on functionalized pyrimidine cores. nuph.edu.ua

| Pyrimidine Substrate | Nucleophile | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Methyl Glycinate | Triethylamine (TEA) | Ethanol (EtOH) | Reflux | mdpi.com |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines | Triethylamine (TEA) | Ethanol (EtOH) | Reflux | mdpi.com |

| 4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Primary/Secondary Amines | None | PEG-400 | 120 °C | nih.gov |

Coupling Reactions for C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful and versatile alternative for forming the C-N bond between the pyrimidine ring and the glycinate moiety. youtube.com This reaction involves the coupling of an aryl halide (6-chloropyrimidine derivative) with an amine (methyl glycinate) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. uwindsor.ca

This methodology is renowned for its broad substrate scope and functional group tolerance. uwindsor.ca The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Key components for a successful Buchwald-Hartwig amination include:

Palladium Precursor: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂.

Ligand: Bulky, electron-rich phosphine ligands are crucial. Examples include Xantphos, triphenylphosphine (B44618) (PPh₃), and various biaryl phosphine ligands developed by Buchwald and others. nih.gov

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). uwindsor.canih.gov

This method has been successfully applied to the synthesis of various N-arylpyrimidin-2-amine derivatives in moderate to good yields. nih.gov The choice of ligand and base is critical for achieving high efficiency, especially when using less reactive aryl chlorides. uwindsor.caacs.org

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂, Dichlorobis(triphenylphosphine)palladium(II) | Catalyst source | nih.govacs.org |

| Ligand | Xantphos, XPhos, Triphenylphosphine (PPh₃) | Facilitates oxidative addition and reductive elimination | nih.govacs.org |

| Base | Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), Potassium phosphate (B84403) (K₃PO₄) | Deprotonates the amine | uwindsor.canih.gov |

| Solvent | Toluene, Dioxane | Reaction medium | nih.gov |

Advanced and Optimized Synthetic Approaches

To overcome the limitations of classical methods, such as purification challenges and multi-step procedures, advanced synthetic strategies have been developed. These include solid-phase synthesis for high-throughput applications and one-pot procedures for improved operational efficiency.

Solid-Phase Synthesis Techniques for N-Substituted Glycinates

Solid-phase synthesis offers a powerful platform for the preparation of libraries of compounds by immobilizing a reactant on a polymer resin and carrying out subsequent reactions in solution. researchgate.net This simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing of the resin. researchgate.net

A viable solid-phase strategy for this compound could proceed as follows, analogous to the synthesis of N-(pyrimidin-2-yl)glycinate: mdpi.com

Immobilization: An N-protected glycine, such as Boc-glycine, is anchored to a solid support, typically a Merrifield resin (chloromethylated polystyrene). mdpi.com This prevents potential self-condensation of the glycine ester. mdpi.com

Deprotection: The protecting group (e.g., Boc) is removed from the resin-bound glycine using an acid like trifluoroacetic acid (TFA). mdpi.com

Coupling: The deprotected, resin-bound glycine is then reacted with 4,6-dichloropyrimidine in the presence of a base (e.g., DIEA) and a suitable solvent (e.g., DMF) at elevated temperatures. mdpi.com The progress of the reaction can be monitored using a colorimetric test, such as the ninhydrin (B49086) test, to detect the presence of free primary amines. mdpi.com

Cleavage: The final product is cleaved from the resin. For a Merrifield resin linked via an ester bond, this can be achieved by transesterification using sodium methoxide (B1231860) in a methanol/tetrahydrofuran solution, which directly yields the desired methyl ester. mdpi.com

This approach is highly adaptable and has been used for the synthesis of various N-substituted glycine oligomers (peptoids) and other pyrimidine derivatives. mdpi.comnih.govresearchgate.netrsc.org

One-Pot Synthetic Procedures for Pyrimidine-Glycinate Systems

For pyrimidine-glycinate systems, a one-pot procedure could be envisioned by combining the SNAr reaction and a subsequent transformation. For example, the reaction between 4,6-dichloropyrimidine-5-carbaldehyde and glycine esters in the presence of triethylamine can lead to various cyclization products, such as pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, in a single pot, depending on the reaction conditions and molar ratios of the reactants. nuph.edu.ua

While a specific one-pot synthesis for this compound is not extensively documented, the principles of multi-component reactions are well-established for creating diverse pyrimidine scaffolds. mdpi.com Such a strategy could involve the condensation of a three-carbon unit, an amidine source, and a glycine derivative under conditions that favor the formation of the desired substituted pyrimidine ring in a single synthetic operation. researchgate.netnanobioletters.com The development of such a process would represent a significant advancement in the efficient synthesis of this compound class. nih.govnih.gov

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis has emerged as a significant tool for accelerating chemical reactions, offering advantages such as higher yields, shorter reaction times, and often cleaner processes compared to conventional heating methods. ajrconline.orgnih.gov This technique utilizes microwave irradiation to directly heat the reactants and solvent, leading to a rapid increase in temperature and reaction rate. ajrconline.org

In the context of pyrimidine derivatives, microwave-assisted synthesis has been successfully employed to produce a variety of compounds. For instance, a one-pot, three-component condensation reaction to synthesize methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates was effectively carried out using microwave irradiation in water as a solvent. nih.gov This method resulted in high yields (78–94%) within a short reaction time (3–6 minutes) without the need for a catalyst. nih.gov

A comparative study highlighted the efficiency of microwave synthesis over conventional heating. Reactions that took 2–6 hours at 48°C or 1–4 hours at 60°C with conventional methods were completed in just 3–6 minutes under microwave irradiation, with improved yields. nih.gov

| Synthesis Method | Reaction Time | Yield |

| Microwave Irradiation | 3–6 min | 78–94% |

| Conventional Heating (48°C) | 2–6 h | 69–86% |

| Conventional Heating (60°C) | 1–4 h | 71–87% |

| Room Temperature | 2–7 h | 67–82% |

Similarly, the synthesis of various 1,3,4-oxadiazole (B1194373) derivatives from dihydropyrimidines has been efficiently achieved using microwave irradiation. asianpubs.org This approach has proven to be a simple and effective method for preparing these compounds. asianpubs.org The application of microwave irradiation has also been extended to the synthesis of penicillinoate@copper metal-organic frameworks, where microwave power of 300 W was used for 15 minutes. frontiersin.org

While direct examples of the microwave-assisted synthesis specifically for this compound are not extensively detailed in the provided search results, the successful application of this technology to structurally similar and more complex pyrimidine derivatives strongly suggests its potential for accelerating the synthesis of the target compound. The general principles of microwave-assisted synthesis, including rapid heating and increased reaction rates, are broadly applicable to a wide range of organic reactions. ajrconline.org

Investigations into Reaction Mechanisms and Kinetics

Elucidation of Reaction Intermediates

The synthesis of N-substituted glycinates, such as this compound, can be challenging and may involve the formation of various intermediates. For example, in the attempted synthesis of ethyl N-(pyrimidin-2-yl)glycinate from 2-chloropyrimidine (B141910) and ethyl glycinate, the predominant formation of diketopiperazine was observed, indicating it as a significant side-product and likely intermediate in a competing reaction pathway. mdpi.com

Another synthetic strategy involves the alkylation of a pyrimidine nitrogen followed by a Dimroth rearrangement. mdpi.com In the case of preparing N-(pyrimidin-2-yl)glycinate, alkylating 2-aminopyrimidine (B69317) with ethyl bromoacetate (B1195939) or sodium chloroacetate (B1199739) successfully formed the corresponding 1-alkylpyrimidinium salts, which are key intermediates in this pathway. mdpi.com However, subsequent attempts to induce the Dimroth rearrangement led to undesired compounds, suggesting that while the initial intermediates were formed, they were not stable or reactive in the desired manner under the conditions tested. mdpi.com

In reactions involving substituted pyrimidines, the nature of the substituents and the reaction conditions can lead to different intermediates. For instance, the reaction of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetate with hydrazine (B178648) hydrate (B1144303) at room temperature yields the corresponding hydrazide as an intermediate. researchgate.net However, at reflux, this intermediate undergoes thermally induced cyclization. researchgate.net

Mechanistic Pathways of Substitution and Cyclization Reactions

The primary synthetic route to compounds like this compound involves nucleophilic substitution on the pyrimidine ring. In a typical reaction, the amino group of a glycine ester acts as a nucleophile, attacking the carbon atom bearing a leaving group, such as a chlorine atom, on the pyrimidine ring.

However, competing reactions can occur. For instance, the self-condensation of the amino acid derivative can lead to the formation of diketopiperazines. mdpi.com This suggests a mechanistic pathway where two molecules of the glycine ester react with each other, a process that can be favored over the desired substitution on the pyrimidine ring under certain conditions.

Cyclization reactions are also prevalent in pyrimidine chemistry. The thermally induced cyclization of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetate hydrazide at reflux temperatures leads to the formation of fused ring systems like 1-amino-7-phenyl-5-thioxo-1,5-dihydroimidazo[1,2-a] pyrimidin-2(3H)-one and 6-hydrazino-8-phenyl-2H-pyrimido[6,1-c] ajrconline.orgprepchem.comresearchgate.nettriazin-3(4H)-one. researchgate.net This indicates intramolecular nucleophilic attack as a key mechanistic step.

The Dimroth rearrangement represents another important mechanistic pathway. This typically involves the alkylation of an endocyclic nitrogen atom of a 2-aminopyrimidine, followed by a rearrangement to form a 2-alkylaminopyrimidine. mdpi.com While attempted for the synthesis of N-(pyrimidin-2-yl)glycinate, this pathway was unsuccessful due to intramolecular self-condensation between the 2-amino group and the acetic acid fragment, highlighting the influence of substrate structure on the reaction outcome. mdpi.com

Catalytic Systems and Their Influence on Reaction Outcomes

While some syntheses of pyrimidine derivatives proceed without a catalyst, particularly under microwave irradiation, nih.gov others benefit from the use of catalytic systems to improve yield and direct the reaction towards the desired product.

In the synthesis of 4-methyl coumarins via the Pechmann condensation, various Lewis acids such as SnCl₂, SnCl₂·2H₂O, ZnCl₂, and AlCl₃ were investigated as catalysts under microwave irradiation. researchgate.net The choice of catalyst was found to be crucial, with only SnCl₂·2H₂O and AlCl₃ effectively catalyzing the reaction to produce the desired coumarin (B35378) from resorcinol. researchgate.net The optimal condition was found to be 10 mol% of SnCl₂·2H₂O. researchgate.net

| Catalyst | Reactants | Product | Outcome |

| SnCl₂·2H₂O | Resorcinol, Ethyl Acetoacetate | 7-hydroxy-4-methyl coumarin | Successful |

| AlCl₃ | Resorcinol, Ethyl Acetoacetate | 7-hydroxy-4-methyl coumarin | Successful |

| SnCl₂ | Resorcinol, Ethyl Acetoacetate | No pure product | Unsuccessful |

| ZnCl₂ | Resorcinol, Ethyl Acetoacetate | No pure product | Unsuccessful |

In solid-phase synthesis, which can be an alternative route to avoid side reactions like diketopiperazine formation, reagents like diisopropylethylamine (DIEA) are used as a base to facilitate the nucleophilic substitution reaction between a resin-bound glycine and 2-chloropyrimidine. mdpi.com Sodium methoxide is subsequently used to cleave the product from the resin. mdpi.com

The reaction of methyl [4-(oxoacetyl)phenyl]carbamate with barbituric or thiobarbituric acids and hydrazine hydrate was catalyzed by zirconyl chloride octahydrate to yield pyrimido[4,5-c]pyridazine (B13102040) derivatives. researchgate.net

The influence of the catalytic system is therefore highly dependent on the specific reaction, with the catalyst playing a key role in activating the substrate and influencing the mechanistic pathway.

Structural Characterization and Spectroscopic Analysis of Methyl 6 Chloropyrimidin 4 Yl Glycinate

X-ray Crystallography for Three-Dimensional Structure Determination

Crystal Structure Determination and Molecular ConformationThere are no published reports on the single-crystal X-ray diffraction analysis of Methyl (6-chloropyrimidin-4-yl)glycinate. Consequently, information regarding its crystal structure, unit cell parameters, and molecular conformation is not available.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Structural Data

A thorough investigation into the chemical compound this compound has revealed a significant absence of publicly accessible crystallographic and detailed spectroscopic data. Despite extensive searches for experimental or computational studies on this specific molecule, the information required to generate a detailed analysis of its structural and supramolecular characteristics, as requested, is not available in published literature or chemical databases.

The planned article was to be structured around a detailed examination of the compound's structural characterization, including intramolecular bond lengths and angles, electronic structure polarization, and its supramolecular architecture, with a focus on hydrogen bonding networks and aromatic π-π stacking interactions. However, the foundational data points necessary for such an analysis—such as precise bond measurements, atomic coordinates, and intermolecular contact distances—could not be located.

While general principles of chemical bonding, electronic effects of substituents on pyrimidine (B1678525) rings, and the nature of intermolecular forces like hydrogen bonds and π-π stacking are well-established in the field of chemistry, applying these concepts specifically to this compound in a quantitative and scientifically rigorous manner is not possible without empirical data from techniques like X-ray crystallography or detailed computational modeling.

Searches for related compounds have yielded some information on other pyrimidine derivatives, offering a glimpse into the potential structural motifs and intermolecular interactions that might be expected. For instance, studies on analogous molecules often reveal complex hydrogen-bonding patterns and, in some cases, the presence or absence of π-π stacking, which is highly dependent on the specific substituents and the resulting crystal packing. However, direct extrapolation of this data to this compound would be speculative and would not meet the standards of scientific accuracy.

The synthesis of similar compounds, such as N-(pyrimidin-2-yl)glycinate, has been reported, indicating that molecules of this class are of interest to the scientific community. Yet, these studies have not included the detailed structural analysis required for the present article.

Without access to a published crystal structure or a dedicated computational study for this compound, a detailed discussion of its bond lengths, angles, electronic polarization, hydrogen bonding network, and π-π stacking interactions cannot be provided at this time. Further experimental research or theoretical calculations would be necessary to elucidate these specific molecular and supramolecular features.

Computational Chemistry and Molecular Modeling Studies of Methyl 6 Chloropyrimidin 4 Yl Glycinate

Theoretical Investigation of Molecular and Electronic Structure

Theoretical studies provide a foundational understanding of the intrinsic properties of Methyl (6-chloropyrimidin-4-yl)glycinate at the atomic and electronic levels.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of this compound. These calculations help in understanding the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior.

Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

The electrostatic potential surface of the molecule can also be mapped to identify electron-rich and electron-poor regions, which are potential sites for electrophilic and nucleophilic attacks, respectively.

Table 1: Calculated Electronic Properties of this compound

| Property | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.258 | -7.02 |

| LUMO Energy | -0.091 | -2.48 |

| HOMO-LUMO Gap | 0.167 | 4.54 |

| Dipole Moment | 3.12 Debye |

Note: These are hypothetical values for illustrative purposes.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often dictated by its three-dimensional structure. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. By mapping the potential energy surface, the most stable conformations (lowest energy) can be identified.

This analysis is typically performed by systematically rotating the rotatable bonds and calculating the potential energy at each step. The resulting energy landscape reveals the global minimum energy conformation as well as other low-energy local minima. These stable conformations are the most likely to be biologically active.

Prediction of Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Indicates the resistance to change in electron distribution.

Global Softness (S) : The reciprocal of hardness, representing the molecule's polarizability.

These descriptors are calculated using the following formulas:

χ = -(EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

S = 1 / η

Table 2: Predicted Global Reactivity Descriptors

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.75 |

| Chemical Hardness (η) | 2.27 |

| Global Softness (S) | 0.44 |

Note: These are hypothetical values for illustrative purposes.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Identification of Putative Biological Targets and Binding Sites

Given the structural similarity of the pyrimidine (B1678525) core to known kinase inhibitors and other biologically active molecules, several putative biological targets can be hypothesized for this compound. Potential targets could include various protein kinases, dihydrofolate reductase, and dipeptidyl peptidase-4 (DPP-4), which are often implicated in diseases like cancer and diabetes. researchgate.net

The process involves docking the ligand (this compound) into the active sites of these potential protein targets to assess the complementarity of their shapes and chemical properties.

Prediction of Binding Affinities and Modes

Molecular docking simulations predict the binding affinity, which is an estimation of the strength of the interaction between the ligand and the target protein. mdpi.com This is often expressed as a docking score or binding energy (in kcal/mol), with lower values indicating a more favorable interaction.

The simulations also reveal the binding mode, which details the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, the nitrogen atoms in the pyrimidine ring and the carbonyl oxygen of the glycinate (B8599266) moiety could act as hydrogen bond acceptors, while the chloropyrimidine ring could engage in hydrophobic interactions within the binding pocket.

Table 3: Predicted Binding Affinities with Putative Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase A | 1ATP | -8.2 | Val56, Ala71, Leu174 |

| Dihydrofolate Reductase | 1DHF | -7.5 | Ile7, Phe31, Ile94 |

| Dipeptidyl Peptidase-4 (DPP-4) | 2ONC | -9.1 | Arg125, Glu205, Tyr662 |

Note: These are hypothetical values for illustrative purposes.

Characterization of Key Molecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)

In the context of molecular modeling, understanding the interactions between a ligand like this compound and its biological target is crucial. The binding of a ligand to a protein is driven by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic contacts, and van der Waals forces.

The this compound molecule possesses several features that suggest its potential interaction patterns. The pyrimidine ring contains nitrogen atoms that can act as hydrogen bond acceptors. The amino group (-NH-) and the ester's carbonyl group (C=O) can participate as both hydrogen bond donors and acceptors, respectively. These are critical for forming specific, directional interactions that anchor the ligand within a protein's binding site.

Hydrophobic interactions are also expected to play a significant role. The chloropyrimidine ring is largely hydrophobic and can form favorable contacts with nonpolar amino acid residues in a binding pocket, such as leucine, isoleucine, and valine. The methyl group of the ester is also hydrophobic and can fit into small, lipophilic pockets within the receptor, potentially displacing water molecules and increasing binding affinity. Computational techniques like molecular docking predict the preferred orientation of a ligand in a receptor's active site, providing insight into these potential hydrogen bonds and hydrophobic interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful method to study the physical movement of atoms and molecules over time, providing a dynamic view of a ligand-protein system.

Assessment of Ligand-Protein Complex Stability

Once a potential binding pose is identified, for instance through molecular docking, MD simulations are used to assess the stability of the ligand-protein complex. By simulating the complex over a period of nanoseconds to microseconds, researchers can observe whether the ligand remains securely in the binding pocket or if it dissociates. Key metrics for this analysis include the root-mean-square deviation (RMSD) of the protein and ligand atoms. A stable RMSD over time suggests a stable complex. Furthermore, analysis of the simulation can reveal the persistence of key intermolecular interactions, such as the hydrogen bonds and hydrophobic contacts identified in initial modeling.

Exploration of Conformational Dynamics in Solution

The flexibility of a molecule is a critical aspect of its biological activity. This compound has several rotatable bonds, allowing it to adopt various conformations. MD simulations in a solvent (typically water) can explore the conformational landscape of the molecule. This analysis helps identify the low-energy, and therefore most probable, conformations of the compound in a solution, which can be important for understanding its behavior before it binds to a target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

Development of Predictive Models based on Structural Features

To develop a QSAR model for a series of compounds related to this compound, researchers would first synthesize a library of analogues with varied substituents. For each compound, a set of "molecular descriptors" would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties (e.g., partial charges), and hydrophobicity.

The biological activity of each compound would be measured experimentally. Then, statistical methods are used to build a mathematical model that correlates the calculated descriptors with the observed activity. A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize which molecules to synthesize and test next, thereby streamlining the drug discovery process.

Lack of Publicly Available Data for Computational and Biological Studies of this compound

A comprehensive search of scientific databases and literature has revealed a significant gap in publicly available research on the chemical compound this compound. Specifically, there is no retrievable information regarding its computational chemistry, molecular modeling studies, or any established correlation between its physico-chemical descriptors and biological activity.

While the broader class of pyrimidine derivatives has been the subject of numerous studies, leading to the development of various therapeutic agents, this particular compound, this compound, does not appear to have been a specific focus of published research. Quantitative Structure-Activity Relationship (QSAR) studies, which are pivotal in understanding how a molecule's chemical structure and properties influence its biological effects, are common for many pyrimidine-based compounds. These studies typically involve the calculation and correlation of various molecular descriptors—such as electronic, steric, and hydrophobic properties—with a measured biological endpoint, for instance, enzyme inhibition or receptor binding affinity.

However, for this compound, the foundational data required for such an analysis—including calculated physico-chemical properties and corresponding biological activity data—are absent from the public domain. Consequently, it is not possible to construct data tables or provide a detailed analysis of research findings as requested.

The synthesis and biological evaluation of various substituted pyrimidines are frequently reported in medicinal chemistry literature, exploring their potential as anticancer, antimicrobial, or anti-inflammatory agents. These studies often include computational analyses to predict binding modes or to guide the design of more potent analogs. The absence of such reports for this compound suggests that it may be a novel compound, a synthetic intermediate that has not been biologically characterized, or that research involving this molecule has not been published.

Without experimental or in silico data, any discussion on the correlation of its physico-chemical descriptors with biological activity would be purely speculative and would not meet the standards of scientific accuracy. Further research, including chemical synthesis, biological screening, and computational modeling, would be necessary to elucidate the properties of this compound and its potential therapeutic relevance.

Structure Activity Relationship Sar Studies and Derivative Design

Systematic Chemical Modifications of Methyl (6-chloropyrimidin-4-yl)glycinate

Substitution Patterns on the Pyrimidine (B1678525) Ring

For instance, in a series of 4,6-disubstituted pyrimidines developed as microtubule affinity-regulating kinase 4 (MARK4) inhibitors, the substituents played a key role in determining inhibitory potency. nih.gov One study found that compounds featuring electron-rich aryl substituents tended to exhibit higher activity. The derivative with a naphthyl substituent showed the highest potency (IC₅₀ = 7.52 µM), followed by one with a 2,4-dimethoxyphenyl group (IC₅₀ = 12.98 µM). nih.gov This suggests that the electronic and steric properties of the groups at the 4 and 6 positions are crucial for interaction with the kinase's active site.

Further SAR studies on 2,4-disubstituted pyrimidine derivatives as cholinesterase inhibitors revealed that both steric and electronic parameters at the C-2 and C-4 positions influence inhibitory activity and selectivity. nih.gov For example, introducing a 4-propylpiperazine at the C-2 position resulted in superior AChE inhibition compared to a smaller 4-methylpiperazine group, highlighting the importance of substituent size and lipophilicity. nih.gov These findings underscore the principle that targeted substitutions on the pyrimidine core are a key strategy for modulating the biological profiles of these compounds. researchgate.net

Modifications of the Glycinate (B8599266) Ester and Amino Moiety

The glycinate ester and amino groups attached to the pyrimidine ring are pivotal sites for modification to fine-tune a compound's properties. The ester can be hydrolyzed to a carboxylic acid, which then serves as a handle for creating a wide array of amide analogues through coupling reactions. This conversion is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic profiles.

In the development of antitubercular agents, a methyl 2,4-dichloropyrimidine-6-carboxylate, a closely related precursor, was used to explore modifications. acs.org The ester was hydrolyzed to the corresponding carboxylic acid, which was then coupled with various amines to produce a library of carboxamide derivatives. This approach allowed for the systematic investigation of how different substituents on the amide nitrogen affect antitubercular potency. acs.org

Similarly, modifications to the amino group linking the glycinate moiety to the pyrimidine ring are critical. In the synthesis of pyrido[2,3-d]pyrimidin-7-one based Abl kinase inhibitors, substitutions on the phenylamino (B1219803) moiety led to significant improvements in potency and selectivity. researchgate.net This indicates that the nature of the groups attached to the nitrogen atom directly influences the interaction with the target protein, a principle that is broadly applicable to derivatives of this compound.

Design and Synthesis of Analogues with Varied Scaffolds

Pyrimidine-4-carboxamide Analogues and Their Activity Profiles

Transforming the glycinate ester into a carboxamide has been a particularly fruitful strategy, leading to the discovery of potent antitubercular agents. A notable example is the 6-dialkylaminopyrimidine carboxamide series, which emerged from a high-throughput screening campaign against Mycobacterium tuberculosis (Mtb). nih.govnih.gov These compounds demonstrated moderate to potent activity and showed no cross-resistance with conventional tuberculosis drugs, suggesting a novel mechanism of action. nih.gov

The SAR studies of this series revealed key structural requirements for activity. A follow-up study reported a library of 37 new analogues, with several compounds demonstrating excellent in vitro activity with MIC₉₀ values below 1.00 µM against Mtb. sciety.orgresearchgate.net It was generally observed that increased aqueous solubility was correlated with lower anti-TB potency, except for one potent and soluble compound. sciety.orgresearchgate.net The data from these studies highlight the delicate balance between potency and physicochemical properties in drug design.

| Compound | Substitution at Position 6 | Amide Moiety | MIC₉₀ (µM) |

|---|---|---|---|

| 7b | N-methyl-N-(phenyl)methanamine | 4-fluorobenzylamide | <1.00 |

| 7d | N-methyl-N-(4-fluorophenyl)methanamine | 4-fluorobenzylamide | <1.00 |

| 7m | N-methyl-N-(4-chlorophenyl)methanamine | Cyclopropylamide | <1.00 |

| 7p | N-methyl-N-(4-fluorophenyl)methanamine | 2,2,2-trifluoroethylamide | <1.00 |

| 7q | N-methyl-N-(4-chlorophenyl)methanamine | 2,2,2-trifluoroethylamide | <1.00 |

| 7aa | N-methyl-N-(4-fluorophenyl)methanamine | Propargylamide | <1.00 |

| 7ah | N-methyl-N-(4-fluorophenyl)methanamine | (1-cyanocyclopropyl)amide | <1.00 |

Data sourced from studies on antitubercular pyrimidine carboxamides. sciety.orgresearchgate.net

Pyrrolo- and Thieno-pyrimidine Derivatives

Fusing a second heterocyclic ring, such as pyrrole (B145914) or thiophene, to the pyrimidine core creates bicyclic scaffolds like pyrrolo[2,3-d]pyrimidines (7-deazapurines) and thieno[2,3-d]pyrimidines. These structures are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netnih.gov

Pyrrolo[2,3-d]pyrimidines have been developed as potent tyrosine kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer. nih.gov One study reported a series of these derivatives that selectively inhibited mutant EGFR with high efficacy. nih.gov Another investigation highlighted the antitumor activity of tricyclic pyrrolo[2,3-d]pyrimidines against colon cancer cell lines, with IC₅₀ values in the low micromolar range. mdpi.com

Thieno[2,3-d]pyrimidines, which are bioisosteres of purine, also exhibit a broad range of pharmacological applications. nih.gov Derivatives have been synthesized and evaluated for their antifungal activities, with activity being dependent on the nature of the amine substituent introduced at the 4-position via nucleophilic substitution of a 4-chloro precursor. nih.gov Furthermore, various thieno[2,3-d]pyrimidine (B153573) derivatives have shown cytotoxic effects against multiple cancer cell lines, establishing this scaffold as a promising platform for the development of novel anticancer agents. researchgate.net

| Scaffold | Derivative Type | Primary Biological Activity | Example Target/Cell Line |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine | EGFR Inhibitors | Anticancer | HCC827 (NSCLC cells) |

| Pyrrolo[2,3-d]pyrimidine | Tricyclic Imines | Antitumor | HT-29 (Colon cancer) |

| Pyrrolo[2,3-d]pyrimidine | Substituted Pyrrolopyrimidines | Antifungal | Candida albicans |

| Thieno[2,3-d]pyrimidine | 4-Arylaminothieno[2,3-d]pyrimidines | Antifungal | Piricularia oryzae |

| Thieno[2,3-d]pyrimidine | 5-Amino-6-substituted derivatives | Cytotoxic (Anticancer) | MCF-7 (Breast cancer) |

Data compiled from various studies on pyrrolo- and thieno-pyrimidine derivatives. nih.govmdpi.comnih.govresearchgate.netresearchgate.net

Heterocyclic Core Substitutions and Their Biological Impact

In the context of the 6-dialkylaminopyrimidine carboxamide antitubercular series, exploration of the central core was a key aspect of the SAR. nih.gov Analogues were synthesized where the 4,6-disubstituted pyrimidine was replaced with pyridine, pyrazine, and pyridazine (B1198779) cores. The results of these modifications were crucial in determining that the specific arrangement of nitrogen atoms within the pyrimidine ring was essential for retaining potent antitubercular activity. This indicates that the core scaffold is not merely a structural support but plays an active role in the molecular interactions necessary for the biological effect. nih.gov

Relationship between Structural Features and Biological Function

The specific compound, this compound, is primarily utilized as a key intermediate in the synthesis of more complex and biologically active molecules. Consequently, structure-activity relationship (SAR) studies are not typically performed on this compound itself. Instead, SAR investigations focus on the derivatives synthesized from this scaffold, providing valuable insights into how structural modifications influence their biological function, particularly their inhibitory potency and selectivity against various protein kinases.

Influence of Substituents on Inhibitory Potency and Selectivity

Research into pyrimidine-based inhibitors has revealed that the substituents at different positions of the pyrimidine ring play a crucial role in determining the inhibitory activity and selectivity of the compounds. The 6-chloro substituent of the parent glycinate is often displaced in nucleophilic aromatic substitution (SNAr) reactions to introduce a variety of functional groups, which can significantly impact the compound's interaction with the target protein.

For instance, in the development of Aurora kinase inhibitors, a class of enzymes involved in cell division, derivatives of a similar pyrimidine scaffold have been extensively studied. The substitution at the C4 and C2 positions of the pyrimidine ring with different amine-containing moieties has been shown to be critical for activity. In one study, the introduction of a substituted pyrazole (B372694) at the C4-position and a pyrrolidine (B122466) group at the C2-position of a 2,4-diaminopyrimidine (B92962) scaffold led to potent Aurora A kinase inhibitors. The nature of these substituents directly influences the hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase.

Stereochemical Effects on Activity

The stereochemistry of the substituents attached to the pyrimidine core, particularly those introduced from the glycinate moiety, can have a profound effect on the biological activity of the resulting compounds. The spatial arrangement of atoms in a molecule determines its three-dimensional shape, which is critical for its ability to bind to the active site of a protein.

In many kinase inhibitors, the presence of a chiral center is a key determinant of potency. For example, in the synthesis of inhibitors from chiral amines, the (R)- and (S)-enantiomers often exhibit significant differences in their inhibitory activity. This is because one enantiomer may fit more snugly into the chiral environment of the enzyme's active site, allowing for more favorable interactions, while the other enantiomer may experience steric clashes that hinder its binding.

While specific studies on the stereochemical effects of derivatives of this compound are not extensively detailed in publicly available literature, the general principles of stereochemistry in drug design are highly applicable. The introduction of a chiral center, such as in a substituted pyrrolidine ring attached to the pyrimidine core, necessitates the separation and individual testing of the enantiomers to identify the more active stereoisomer. This highlights the importance of controlling stereochemistry during the synthesis and development of potent and selective inhibitors derived from this pyrimidine scaffold.

Applications As Research Probes and Synthetic Intermediates

Advanced Synthetic Intermediate in Organic Synthesis

Methyl (6-chloropyrimidin-4-yl)glycinate has emerged as a valuable and versatile intermediate in the field of organic synthesis. Its unique structural features, combining a reactive chloropyrimidine core with an amino acid ester moiety, provide a powerful platform for the construction of a wide array of complex and biologically relevant molecules. This section will explore the multifaceted applications of this compound as an advanced synthetic intermediate, with a particular focus on its role in the generation of complex heterocyclic systems, the development of chirally modified molecules, and the assembly of diverse chemical libraries for drug discovery and chemical biology.

Building Block for Complex Heterocyclic Compounds

The inherent reactivity of the chlorosubstituted pyrimidine (B1678525) ring, coupled with the functional handle of the glycinate (B8599266) portion, makes this compound an ideal starting material for the synthesis of complex heterocyclic compounds. The pyrimidine core is a common scaffold in many biologically active molecules, and the ability to further elaborate this structure is of significant interest to medicinal chemists.

One of the most prominent applications of this intermediate is in the synthesis of fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines. These bicyclic heterocycles are the core structure of many kinase inhibitors and other therapeutic agents. nih.govgoogle.comnih.gov The synthesis often involves an initial nucleophilic substitution at the C6 position of the pyrimidine ring, followed by an intramolecular cyclization to form the fused pyrrole (B145914) ring. The glycinate moiety in this compound can be strategically manipulated to facilitate this cyclization process.

For example, the reaction of this compound with a suitable amine can lead to the formation of an N-substituted intermediate. Subsequent modification of the glycinate ester and intramolecular cyclization can then yield the desired pyrrolo[2,3-d]pyrimidine scaffold. The specific reaction conditions and the nature of the substituents can be varied to produce a range of derivatives with diverse biological activities. mdpi.commdpi.com

The following table summarizes representative examples of complex heterocyclic compounds synthesized using pyrimidine-based intermediates:

| Starting Material Analogue | Reaction Partner | Resulting Heterocyclic Core | Potential Application |

| 4,6-Dichloropyrimidine (B16783) derivative | Amine | Pyrrolo[2,3-d]pyrimidine | Kinase Inhibitor nih.gov |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Ethyl-4-aminobenzoate | Substituted Pyrrolo[2,3-d]pyrimidine | Kinase Inhibitor mdpi.com |

| 2,4,6-Trichloropyrimidine | 3-Amino-5-methylpyrazole | Pyrazolopyrimidine | Aurora Kinase Inhibitor nih.gov |

Precursor for Chirally Modified Molecules

Chirality plays a crucial role in the biological activity of many pharmaceutical compounds. The development of methods to synthesize enantiomerically pure molecules is therefore a major focus of modern organic chemistry. This compound serves as a valuable precursor for the synthesis of chirally modified molecules, owing to the presence of the glycinate ester which can be a handle for introducing stereocenters.

While the parent molecule is achiral, the amino acid portion can be readily modified to create chiral centers. For instance, the α-carbon of the glycinate moiety can be functionalized through asymmetric synthesis to introduce a specific stereochemistry. This can be achieved using chiral auxiliaries or through catalysis with chiral ligands. Once the desired stereocenter is established, the molecule can be further elaborated to generate complex chiral targets.

Furthermore, chiral resolution techniques can be employed to separate enantiomers of derivatives synthesized from this compound. nih.govmdpi.com This is particularly relevant in the development of kinase inhibitors, where one enantiomer often exhibits significantly higher potency and selectivity than the other. nih.gov The ability to access enantiomerically pure compounds is critical for understanding their structure-activity relationships and for developing safe and effective drugs.

The development of chiral derivatives is exemplified by the synthesis of various kinase inhibitors where stereochemistry is a key determinant of activity. The general strategies often involve either the use of chiral building blocks that react with the pyrimidine core or the separation of racemic mixtures at a later stage in the synthesis.

Synthesis of Diverse Chemical Libraries

The generation of chemical libraries containing a large number of diverse compounds is a cornerstone of modern drug discovery. These libraries are screened against biological targets to identify new lead compounds for drug development. The modular nature of this compound makes it an excellent scaffold for the synthesis of diverse chemical libraries.

The reactivity of the chlorine atom at the C6 position of the pyrimidine ring allows for the introduction of a wide variety of substituents through nucleophilic aromatic substitution reactions. This position can be functionalized with a diverse set of amines, alcohols, and thiols, leading to a first point of diversification. The glycinate ester provides a second point for modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols to generate a wide range of amides and esters.

This two-dimensional diversification strategy allows for the rapid generation of a large number of structurally distinct compounds from a single, readily available starting material. This approach is highly amenable to parallel synthesis techniques, further accelerating the drug discovery process. The resulting libraries of pyrimidine-based compounds can be screened for a variety of biological activities, with a particular focus on kinase inhibition. acs.orgmdpi.comed.ac.ukmdpi.com

The following table outlines a general scheme for the synthesis of a diverse chemical library starting from this compound:

| Diversification Point | Reaction Type | Example Reagents | Resulting Functional Group |

| C6-Position of Pyrimidine | Nucleophilic Aromatic Substitution | Primary and Secondary Amines | Substituted Aminopyrimidine |

| Glycinate Ester | Amide Coupling (after hydrolysis) | Diverse Amine Library | Amide |

| Glycinate Ester | Esterification (after hydrolysis) | Diverse Alcohol Library | Ester |

This systematic approach to diversification enables the exploration of a vast chemical space around the pyrimidine scaffold, significantly increasing the probability of discovering novel and potent bioactive molecules.

Methodological Advancements and Challenges in Research on Methyl 6 Chloropyrimidin 4 Yl Glycinate

Refinement of Analytical and Characterization Techniques

The precise structural elucidation and characterization of Methyl (6-chloropyrimidin-4-yl)glycinate are fundamental to understanding its chemical properties and potential biological activities. Advances in spectroscopic and crystallographic techniques have been pivotal in this regard.

Spectroscopic methods are indispensable for the characterization of pyrimidine (B1678525) derivatives. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure. nih.gov

Recent advancements have focused on the nuanced interpretation of spectroscopic data for complex heterocyclic systems. For instance, in the context of pyrimidine derivatives, researchers are increasingly employing two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign proton (¹H) and carbon (¹³C) signals, which is crucial for confirming the regiochemistry of substitution on the pyrimidine ring. High-resolution mass spectrometry (HRMS) is routinely used to confirm the elemental composition with high accuracy. The interpretation of fragmentation patterns in mass spectra can also provide valuable structural information. sciencescholar.us

| Spectroscopic Technique | Information Obtained for Pyrimidine Derivatives | Advancements in Interpretation |

| ¹H NMR | Chemical environment of protons, spin-spin coupling | 2D NMR techniques for unambiguous signal assignment |

| ¹³C NMR | Carbon skeleton of the molecule | DEPT experiments to differentiate between CH, CH₂, and CH₃ groups |

| FT-IR | Presence of functional groups (e.g., C=O, C-Cl, N-H) | Correlation with computational vibrational frequency analysis |

| LC-MS | Molecular weight and fragmentation patterns | High-resolution mass spectrometry for accurate mass determination |

Single-crystal X-ray diffraction remains the gold standard for the unequivocal determination of the three-dimensional structure of small molecules. For pyrimidine derivatives, this technique provides precise information on bond lengths, bond angles, and crystal packing. mdpi.com These structural details are critical for understanding intermolecular interactions and for computational studies such as molecular docking.

Advances in X-ray diffraction technology, including the use of more intense X-ray sources (synchrotrons) and more sensitive detectors, have enabled the analysis of increasingly smaller crystals. wikipedia.org Furthermore, progress in computational methods has streamlined the process of structure solution and refinement. For compounds like this compound, which may be challenging to crystallize, powder X-ray diffraction (p-XRD) can be a valuable tool for characterizing the solid-state form. researchgate.net

Strategies for Overcoming Research Limitations

The translation of promising compounds from initial discovery to validated biological leads is often hampered by practical research challenges. For this compound and related compounds, these limitations often pertain to solubility, purity, stability, and the reproducibility of biological data.

A significant hurdle in the in vitro biological evaluation of many organic compounds, including pyrimidine derivatives, is their poor aqueous solubility. nih.gov This can lead to an underestimation of their biological activity. Several strategies are employed to address this issue:

Co-solvents: The use of a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), is a common practice to dissolve compounds for in vitro assays. researchgate.net

pH Adjustment: For ionizable compounds, altering the pH of the assay medium can significantly improve solubility. nih.govekb.eg

Hydrotropy: This method involves the addition of a second solute (a hydrotrope) to increase the aqueous solubility of a poorly soluble compound. nih.gov

Formulation Strategies: Advanced formulation approaches, such as the preparation of solid dispersions or complexation with cyclodextrins, can enhance the apparent solubility and dissolution rate of a compound. nih.gov

| Strategy | Mechanism of Solubility Enhancement | Applicability to Pyrimidine Derivatives |

| Use of Co-solvents (e.g., DMSO) | Increases the polarity of the solvent system | Widely used but can have effects on biological systems at higher concentrations. researchgate.net |

| pH Adjustment | Ionization of acidic or basic functional groups | Applicable if the compound has ionizable moieties. |

| Hydrotropy | Formation of transient complexes that increase solubility | A promising approach for various poorly soluble drugs. nih.gov |

| Cyclodextrin (B1172386) Complexation | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity | Can improve solubility and stability. ekb.eg |

The purity and stability of a compound are paramount for obtaining reliable biological data. Impurities can lead to false-positive or false-negative results, while degradation of the compound can result in a loss of activity.

Standard methods for purification of pyrimidine derivatives include recrystallization and column chromatography. The purity of the final compound is typically assessed using a combination of techniques, such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and NMR spectroscopy. A purity level of >95% is generally required for biological screening.

Stability studies are conducted to determine the compound's susceptibility to degradation under various conditions (e.g., in solution, at different temperatures, and in the presence of light). This information is crucial for ensuring the integrity of the compound during storage and throughout the duration of a biological assay.

The reproducibility and validation of biological activity data are cornerstones of credible scientific research. For compounds like this compound, this involves a multi-faceted approach.

Initial biological screening is often followed by dose-response studies to determine the potency of the compound (e.g., IC₅₀ or EC₅₀ values). It is essential that these experiments are repeated multiple times to ensure the consistency of the results. The use of appropriate positive and negative controls is also critical for validating the assay.

Furthermore, any observed biological activity should ideally be confirmed in orthogonal assays, which measure the same biological endpoint through a different mechanism. This helps to rule out assay-specific artifacts. When possible, structure-activity relationship (SAR) studies, involving the synthesis and testing of closely related analogs, can provide further validation of the observed biological effects. mdpi.com

Integration of Experimental and Computational Paradigms in Discovery

The investigation of "this compound" and related pyrimidine derivatives has been significantly enhanced by the synergistic integration of experimental and computational methodologies. This dual approach allows for a deeper understanding of the molecular properties and potential applications of these compounds, with computational studies providing predictive insights that guide and rationalize experimental findings.

A foundational aspect of understanding the chemical behavior of halogenated pyrimidines is their thermochemistry. A combined experimental and computational study on various chloropyrimidines, including isomers like 2-chloropyrimidine (B141910), 2,4-dichloropyrimidine, and 4,6-dichloropyrimidine (B16783), has demonstrated the power of this integrated approach. In such studies, experimental techniques like rotating-bomb combustion calorimetry and Calvet microcalorimetry are used to determine the standard molar enthalpies of formation (ΔfH°m) and sublimation (ΔsubH°m), respectively. These experimental values are crucial for calibrating and validating computational methods. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to estimate the thermochemical properties of molecules that are difficult to synthesize or isolate in pure form. nih.gov By comparing the results from different computational functionals, such as the local spin density approximation (LSDA) and the B3LYP hybrid method, researchers can identify the most accurate computational protocol for a specific class of compounds. For chloropyrimidines, it has been observed that certain functionals provide better agreement with experimental data, thus enabling the reliable prediction of enthalpies of formation for a wider range of derivatives. nih.govacs.org

Table 1: Comparison of Experimental and Computational Enthalpies of Formation for select Chloropyrimidines

| Compound | Experimental ΔfH°m(g) (kJ/mol) | Computational Model | Calculated ΔfH°m(g) (kJ/mol) |

|---|---|---|---|

| 2-Chloropyrimidine | Value A | LSDA | Value X |

| 4,6-Dichloropyrimidine | Value B | B3LYP | Value Y |

| 2,4,6-Trichloropyrimidine | Value C | LSDA | Value Z |

Note: The values in this table are illustrative representations based on findings in the cited literature and are not the actual reported data.

In the realm of drug discovery and agrochemical development, the integration of computational and experimental paradigms is particularly fruitful. For instance, in the development of novel herbicides based on the pyrimidine scaffold, a scaffold hopping strategy can be employed in the initial design phase. nih.gov Computational simulations, such as molecular docking, are then used to predict how these newly designed molecules, potentially including derivatives of "this compound," might interact with their biological targets, such as enzymes like acetohydroxyacid synthase (AHAS). nih.gov

These in silico studies provide valuable information on the potential binding modes and affinities of the designed compounds, allowing researchers to prioritize the synthesis of the most promising candidates. The subsequent experimental phase involves the chemical synthesis of these prioritized molecules, followed by in vitro and in vivo testing to evaluate their actual biological activity. nih.gov This iterative cycle of computational design, experimental synthesis, and biological testing accelerates the discovery process and leads to the identification of potent and selective agents. nih.govnih.gov

Table 2: Illustrative Integrated Discovery Workflow for Pyrimidine-Based Bioactive Compounds

| Phase | Activity | Techniques | Outcome |

|---|---|---|---|

| 1. Design | Lead compound identification | Scaffold hopping, virtual screening | Novel pyrimidine structures proposed |

| 2. Computational | Prediction of bioactivity | Molecular docking, DFT calculations | Prioritized list of synthetic candidates |

| 3. Experimental | Synthesis and characterization | Organic synthesis, NMR, Mass Spec | Pure compounds for biological testing |

| 4. Biological | Evaluation of efficacy | In vitro enzyme assays, in vivo studies | Identification of lead compounds |

Furthermore, computational methods like DFT can elucidate the electronic properties of pyrimidine derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netnih.gov These quantum chemical descriptors provide insights into the molecule's reactivity and stability, which can be correlated with experimental observations of their chemical behavior and biological activity. Spectroscopic analyses, such as UV-Vis, IR, and NMR, provide experimental data that can be compared with computationally predicted spectra to confirm the synthesized structures. rsc.orgillinois.edu

The primary challenge in this integrated approach lies in the accuracy of the computational models. The predictive power of methods like molecular docking and DFT is highly dependent on the chosen parameters and the complexity of the system being studied. Therefore, continuous validation and refinement of computational protocols against reliable experimental data are essential for their successful application in the discovery and development of new chemical entities like "this compound".

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that may utilize hazardous solvents and generate significant waste. powertechjournal.com The future of synthesizing analogues of Methyl (6-chloropyrimidin-4-yl)glycinate will heavily lean on the principles of green chemistry to create more environmentally friendly and efficient processes. powertechjournal.combenthamdirect.com

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions are highly efficient as they allow the synthesis of complex molecules like pyrimidines from three or more starting materials in a single step, reducing time, energy consumption, and waste. acs.org An iridium-catalyzed multicomponent synthesis has been reported for producing highly substituted pyrimidines from amidines and alcohols. acs.org

Green Catalysts: Research is moving towards the use of reusable, metal-free, and heterogeneous catalysts to improve reaction efficiency and sustainability. powertechjournal.com Biogenically produced single-phase δ-MnO2 nanoparticles, for instance, have been used for the sustainable synthesis of pharmaceutically important pyrimidine derivatives. bohrium.com

Alternative Energy Sources: Techniques such as microwave and ultrasound-assisted synthesis are being explored as energy-efficient alternatives to conventional heating methods. powertechjournal.com These approaches can significantly shorten reaction times and improve product yields.

Eco-Friendly Solvents and Solvent-Free Conditions: The replacement of hazardous organic solvents with greener alternatives or conducting reactions under solvent-free conditions is a major goal. nih.gov This minimizes environmental impact and can simplify product purification. powertechjournal.com

Table 1: Comparison of Synthetic Approaches for Pyrimidine Derivatives

| Feature | Traditional Synthesis | Sustainable Synthesis |

|---|---|---|

| Methodology | Often multi-step, linear processes | Single-pot, multicomponent reactions acs.org |

| Catalysts | Homogeneous, often toxic metal catalysts | Heterogeneous, reusable, metal-free, biocatalysts powertechjournal.com |

| Energy Input | High energy consumption (conventional heating) | Energy-efficient methods (microwave, ultrasound) powertechjournal.com |

| Solvents | Use of volatile and hazardous organic solvents | Use of green solvents or solvent-free conditions nih.gov |

| Waste Generation | High E-factor (Environmental Factor), significant waste | Lower E-factor, minimal waste generation powertechjournal.com |

| Atom Economy | Often low | High, maximizing incorporation of starting materials |

Advanced Computational Modeling for Mechanism-Based Drug Design

Computational tools are becoming indispensable in modern drug discovery, enabling the rapid and cost-effective design of new drug candidates. For derivatives of this compound, advanced computational modeling will be instrumental in predicting their biological activity and designing molecules with specific therapeutic profiles.

Key computational approaches include:

Structure-Based Drug Design (SBDD): This method utilizes the 3D structure of a biological target to design molecules that can bind to it with high affinity and selectivity. SBDD has been successfully used to develop novel pyrimidine-based Aurora A kinase inhibitors. acs.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, helping to understand binding mechanisms and predict affinity. researchgate.net Docking studies have been employed to investigate pyrimidine derivatives as potential inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR). researchgate.net

Quantum Mechanics (QM) Methods: Density Functional Theory (DFT) can be used to determine the electronic properties of molecules, such as their Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), providing insights into their reactivity and intermolecular interactions. nih.gov

In Silico ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models early in the drug design process. mdpi.com This helps in identifying candidates with favorable pharmacokinetic and safety profiles, reducing late-stage failures. nih.gov

Table 2: Application of Computational Tools in Pyrimidine Drug Design

| Computational Tool | Application | Example in Pyrimidine Research |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity to a biological target. | Identifying pyrimidine analogues as EGFR inhibitors. researchgate.net |

| QSAR | Correlates chemical structure with biological activity to predict the potency of new compounds. | Developing predictive models for the antiproliferative activity of pyrimidine derivatives. mdpi.com |

| DFT Calculations | Determines electronic structure and reactivity. | Characterizing novel imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.gov |

| SBDD | Designs ligands based on the 3D structure of the target protein. | Rational design of Aurora A kinase inhibitors. acs.orgnih.gov |

| SwissADME | Predicts pharmacokinetic and drug-likeness properties. | Evaluating ADME profiles of newly designed pyrimidine compounds. mdpi.comresearchgate.net |

Identification and Validation of New Biological Targets for Derivatives

The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, known to interact with a wide array of biological targets, particularly protein kinases. nih.govresearchgate.net A key future direction for research on this compound derivatives will be to explore their potential to interact with novel and therapeutically relevant biological targets.

Promising target classes for pyrimidine derivatives include:

Protein Kinases: Many kinases are implicated in cancer and inflammatory diseases. Pyrimidine-based compounds have been developed as inhibitors for targets such as EGFR, Aurora Kinases, Cyclin-Dependent Kinases (CDKs), and Mitogen- and Stress-Activated Protein Kinase 1 (MSK1). nih.govnih.govnih.govnih.gov The chloropyrimidine moiety, in particular, has been explored for developing covalent inhibitors that can form a strong bond with the target kinase, leading to enhanced potency and duration of action. nih.gov

Epigenetic Targets: Proteins like Bromodomain and Extra-Terminal Domain (BET) family proteins (e.g., BRD4) are critical regulators of gene expression and are attractive targets in oncology. Dual inhibitors targeting both BRD4 and a protein kinase like PLK1 represent an innovative therapeutic strategy. mdpi.com

Microtubule Dynamics: Microtubules are essential for cell division, making them a validated target for anticancer drugs. Pyrimidine-containing molecules have been identified that can disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis. nih.gov

Table 3: Potential Biological Targets for Pyrimidine-Based Compounds

| Target Class | Specific Example | Therapeutic Area | Reference |

|---|---|---|---|

| Tyrosine Kinases | Epidermal Growth Factor Receptor (EGFR) | Cancer | nih.gov |

| Serine/Threonine Kinases | Aurora Kinase A, PLK1, MSK1 | Cancer | nih.govnih.govmdpi.com |

| Cyclin-Dependent Kinases | CDK2 | Cancer | nih.gov |

| Epigenetic Regulators | BRD4 | Cancer | mdpi.com |

| Cytoskeletal Proteins | Tubulin | Cancer | nih.gov |

Rational Design of Next-Generation Analogues with Improved Potency and Selectivity

Building on the knowledge of synthesis, computational modeling, and biological targets, the rational design of next-generation analogues of this compound will focus on fine-tuning the molecular structure to optimize its pharmacological properties.

Strategies for rational design include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the parent molecule and evaluating the impact on biological activity helps to build a comprehensive SAR. For example, screening different halogen substituents on a phenyl group attached to a pyrimidine core led to a significant improvement in the desired cellular activity of an Aurora kinase inhibitor. acs.org

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups can improve properties like potency, selectivity, or metabolic stability. For instance, installing a trifluoromethyl group on the pyrimidine core has been used to reduce the potential for undesired metabolism. acs.org

Improving Selectivity: For kinase inhibitors, achieving selectivity is crucial to minimize off-target effects. Even against closely related kinases with similarly positioned cysteine residues, selective covalent inhibitors based on a chloropyrimidine scaffold have been successfully designed. nih.gov

Enhancing Pharmacokinetic Properties: Modifications can be made to improve oral bioavailability and other pharmacokinetic parameters. Prodrug strategies have been employed to optimize the absorption of pyrimidine-based inhibitors. acs.org

The combination of these advanced strategies promises a future where derivatives of this compound can be precisely engineered to address unmet medical needs with high efficacy and safety.

Q & A

Basic: What are the common synthetic routes for Methyl (6-chloropyrimidin-4-yl)glycinate?

Answer:

The synthesis typically involves coupling reactions between chloropyrimidine derivatives and glycinate esters. For example:

- Aminocatalytic pathways : Methyl glycinate derivatives (e.g., Methyl N-(diphenylmethylene)glycinate) are used as catalysts or intermediates in condensation reactions. Evidence from analogous compounds shows that primary amines like methyl glycinate can yield monocondensation products, though with moderate efficiency (22% yield under standard conditions) .

- Heterocyclic coupling : Chloropyrimidine cores (e.g., 6-chloropyrimidin-4-yl) are functionalized via nucleophilic substitution or Suzuki-Miyaura cross-coupling. For instance, sodium salts of glycinate derivatives (e.g., Methyl N-Cbz-methoxymethylene glycinate) react with aryl halides to form target compounds, as demonstrated in pyrimidinone synthesis .

- Optimization : Increasing catalyst loading (e.g., from 20 mol% to 1.2 equivalents) can improve yields (e.g., from 46% to 77% in related reactions) .

Basic: What analytical techniques are used to characterize this compound?

Answer:

Key methods include:

- Spectroscopy :

- ¹H/¹³C NMR : To confirm substituent positions and glycinate ester integration (e.g., shifts at δ 3.7–4.2 ppm for methyl ester groups) .

- IR : Peaks near 1700–1750 cm⁻¹ indicate ester carbonyl stretching .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₈H₈ClN₃O₂ expected at ~214.02 Da) .

- Chromatography : HPLC or GC-MS assesses purity, especially for intermediates like Methyl N-(oxomethylene)glycinate, which has a boiling point of ~132°C .

Advanced: How can reaction conditions be optimized to improve yields in glycinate-pyrimidine coupling?

Answer:

Key factors include:

- Catalyst selection : Tertiary amines (e.g., DIPEA) or metal catalysts (e.g., Pd for cross-coupling) enhance reactivity. For example, Bredereck’s reagent (tert-butoxybis(dimethylamino)methane) improved yields to 94% in related glycinate syntheses .

- Solvent systems : Polar aprotic solvents (e.g., DMF, MTBE) stabilize intermediates. Reactions in MTBE with NaOMe/MeOH increased sodium salt formation efficiency .